molecular formula C11H15N5O3S B12805824 4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine CAS No. 127945-94-2

4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine

Cat. No.: B12805824
CAS No.: 127945-94-2
M. Wt: 297.34 g/mol
InChI Key: BPGIAHORGZKODS-UHFFFAOYSA-N
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Description

4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine is a complex organic compound belonging to the pyrrolo-pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyrrolo ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine typically involves multi-step organic reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . This method ensures the formation of the desired bicyclic structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, such as bromo or chloro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse research applications.

Properties

CAS No.

127945-94-2

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

4-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C11H15N5O3S/c1-20-11-7(9(13)19)6-8(12)14-4-15-10(6)16(11)2-5(18)3-17/h4-5,17-18H,2-3H2,1H3,(H2,13,19)(H2,12,14,15)

InChI Key

BPGIAHORGZKODS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N=CN=C2N1CC(CO)O)N)C(=O)N

Origin of Product

United States

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